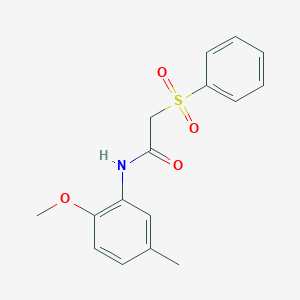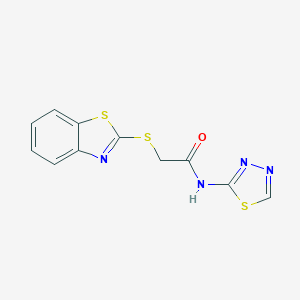
N-(2-methoxy-5-methylphenyl)-2-(phenylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(phenylsulfonyl)acetamide, commonly known as MMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MMS is a sulfonylurea compound that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用機序
The mechanism of action of MMS is not well understood. However, it is believed to act by inhibiting the activity of the sulfonylurea receptor, which is involved in the regulation of insulin secretion. MMS has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. MMS has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, MMS has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using MMS in laboratory experiments is its relatively simple synthesis method. MMS is also stable and can be stored for extended periods of time. However, one of the limitations of using MMS is its potential toxicity. MMS has been shown to have cytotoxic effects on some cell types, and caution should be exercised when handling the compound.
将来の方向性
There are several future directions for research on MMS. One area of research is the development of MMS analogs with improved potency and selectivity. Another area of research is the investigation of the potential use of MMS in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of MMS and its potential applications in the treatment of other diseases.
Conclusion:
In conclusion, MMS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MMS has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, and has been investigated for its potential use in the treatment of neurodegenerative diseases. While MMS has several advantages for use in laboratory experiments, caution should be exercised due to its potential toxicity. Further research is needed to fully elucidate the mechanism of action of MMS and its potential applications in the treatment of other diseases.
合成法
MMS can be synthesized by reacting 2-methoxy-5-methylphenol with chlorosulfonyl isocyanate in the presence of a base. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield MMS. The synthesis of MMS is relatively straightforward, and the compound can be obtained in high yields.
科学的研究の応用
MMS has been shown to have a variety of applications in biomedical research. It has been investigated for its potential anti-inflammatory, anti-tumor, and anti-diabetic properties. MMS has also been evaluated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-(2-methoxy-5-methylphenyl)-2-(phenylsulfonyl)acetamide |
|---|---|
分子式 |
C16H17NO4S |
分子量 |
319.4 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-9-15(21-2)14(10-12)17-16(18)11-22(19,20)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
LJPRHWFZXHKGNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269994.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269996.png)
![N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269997.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B269999.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B270001.png)
![2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270002.png)
![Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B270003.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270004.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270006.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270010.png)
![N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270011.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270013.png)